

Technical Monograph: 3-Chloroisoquinolin-1-amine

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Compound of Interest

Compound Name: 3-Chloroisoquinolin-1-amine

CAS No.: 7574-67-6

Cat. No.: B2862188

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A Privileged Scaffold for Kinase Inhibitor Design and Divergent Synthesis[1]

Executive Summary

3-Chloroisoquinolin-1-amine (CAS 7574-67-6) is a bifunctional heterocyclic building block characterized by an electron-deficient isoquinoline core, a nucleophilic exocyclic amine at C1, and an electrophilic chlorine handle at C3.[1][2][3][4]

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, particularly for kinase inhibitors. The 1-aminoisoquinoline motif functions as a high-fidelity bioisostere for the adenine ring of ATP, enabling bidentate hydrogen bonding with the kinase hinge region. The C3-chloro substituent provides a chemically distinct vector for extending the molecule into hydrophobic pockets via Palladium-catalyzed cross-coupling, allowing for the precise tuning of selectivity and potency.

Chemical Identity & Physicochemical Profile[1][2][4][5][6]

Property	Specification
CAS Number	7574-67-6
IUPAC Name	3-Chloroisoquinolin-1-amine
Molecular Formula	C ₉ H ₇ ClN ₂
Molecular Weight	178.62 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Calculated)	~5.5 (Conjugate acid of ring N), ~16 (Exocyclic NH ₂)
LogP	2.5 – 3.0 (Lipophilic)
Storage	Inert atmosphere (Ar/N ₂), 2–8°C, protect from light

Synthetic Routes & Causality

The synthesis of CAS 7574-67-6 is governed by the differential electrophilicity of the C1 and C3 positions on the isoquinoline ring.

The Primary Route: Regioselective S_NAr

The most robust industrial route involves the nucleophilic aromatic substitution (S_NAr) of 1,3-dichloroisoquinoline.

- Precursor: 1,3-Dichloroisoquinoline (CAS 7742-73-6).[1]
- Reagent: Ammonia (NH₃) in methanol or ethanol (sealed tube/autoclave).
- Conditions: 100–120°C, 12–24 hours.

Mechanistic Insight (The "Why"): In 1,3-dichloroisoquinoline, the C1 position is significantly more electrophilic than C3. The C1 carbon is flanked by the ring nitrogen (N2) and the fused

benzene ring. Nucleophilic attack at C1 leads to a Meisenheimer-like intermediate where the negative charge is effectively stabilized by the electronegative nitrogen atom. Attack at C3 is less favorable as the resonance stabilization is less direct. Therefore, treating the dichloro-precursor with ammonia selectively displaces the C1-chloro group, yielding the target **3-chloroisoquinolin-1-amine** with high regioselectivity (>95%).^[1]

Alternative Route: Cyclization (Simonton Method)

Historically, this scaffold can be accessed via the acid-mediated cyclization of homophthalonitrile (2-cyanobenzyl cyanide) with anhydrous HCl/HBr.

- Mechanism: Pinner-like reaction followed by intramolecular cyclization.^[1]
- Limitation: This route often yields the hydrohalide salt and can produce mixtures of the 1-halo-3-amino and 1-amino-3-halo isomers depending on the specific solvent and temperature control.^[1] The S_NAr route is preferred for purity.

Reactivity Profile & Derivatization

Once synthesized, CAS 7574-67-6 serves as a divergent "hub."^[1] The chemical orthogonality between the C1-amine (nucleophile) and C3-chloride (electrophile) allows for sequential functionalization.^[1]

The C3-Chloro Vector (Suzuki/Buchwald Coupling)

The C3-chlorine is deactivated compared to a C1-chlorine but remains accessible for Pd-catalyzed cross-coupling.^[1]

- Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids introduces hydrophobic bulk.^[1]
 - Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos are recommended due to the steric demand and lower reactivity of the C3-Cl.
 - Base: K₂CO₃ or Cs₂CO₃.
- Buchwald-Hartwig: Amination at C3 is possible but requires highly active precatalysts (e.g., BrettPhos Pd G3) to overcome the deactivation from the electron-donating C1-amine.^[1]

The C1-Amine Handle

The exocyclic amine is a weak nucleophile due to resonance delocalization into the ring.

- **Acylation/Urea Formation:** Reacts with acid chlorides or isocyanates to form amides/ureas, often used to pick up interactions with the "sugar pocket" residues in kinases.
- **Sandmeyer Reaction:** Can be converted to a diazonium salt and subsequently to a halide (I, Br, F) or nitrile if the amine is no longer required.

Medicinal Chemistry Utility: The Kinase Hinge Binder

The 1-aminoisoquinoline core is a structural mimic of the adenine portion of ATP.

- **Donor-Acceptor Motif:** The ring nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine (NH₂) acts as a Hydrogen Bond Donor (HBD).
- **Binding Mode:** This D-A motif forms a bidentate interaction with the backbone amide NH and carbonyl CO of the kinase "hinge" region (e.g., Valine, Methionine, or Threonine residues depending on the kinase).
- **Vector C3:** The substituent at C3 points directly into the "gatekeeper" region or the solvent front, allowing researchers to optimize physicochemical properties (solubility, permeability) without disrupting the primary binding event.

Experimental Protocols

Protocol A: Synthesis of 3-Chloroisoquinolin-1-amine

This protocol utilizes the selective S_NAr methodology.^[1]

- **Setup:** Charge a high-pressure steel autoclave or heavy-walled glass pressure vessel with 1,3-dichloroisoquinoline (1.0 eq, 198 mg, 1.0 mmol).
- **Solvent/Reagent:** Add 7N Ammonia in Methanol (10.0 mL, excess).
- **Reaction:** Seal the vessel and heat to 110°C with vigorous stirring for 16 hours.

- Workup: Cool to room temperature (RT) and then to 0°C. Carefully vent the vessel (ammonia gas release).
- Isolation: Concentrate the mixture in vacuo. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient 0-30%).
- Yield: Expect 140–160 mg (78–90%) of a pale yellow solid.

Protocol B: Suzuki Coupling at C3

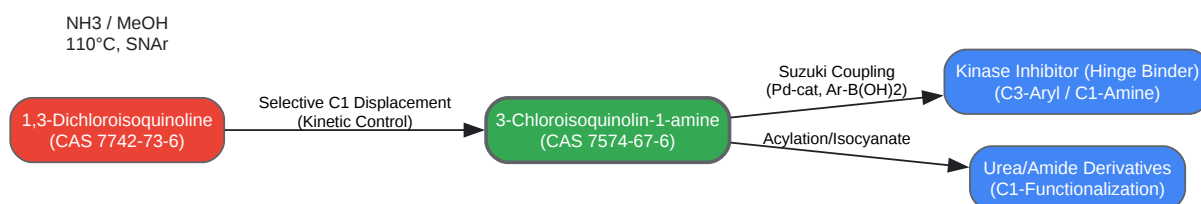
General procedure for library synthesis.[\[1\]](#)

- Reagents: In a microwave vial, combine **3-chloroisoquinolin-1-amine** (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (5 mol%), and Na₂CO₃ (2.0 eq).
- Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
- Reaction: Heat at 100°C (thermal) or 120°C (microwave) for 1–2 hours.
- Note: The free amine at C1 may coordinate Pd; if conversion is low, increase catalyst loading to 10% or protect the amine (e.g., Boc) prior to coupling.

Visualization of Pathways

Diagram 1: Synthesis & Reactivity Flow

This diagram illustrates the selective formation of the core and its subsequent divergent applications.

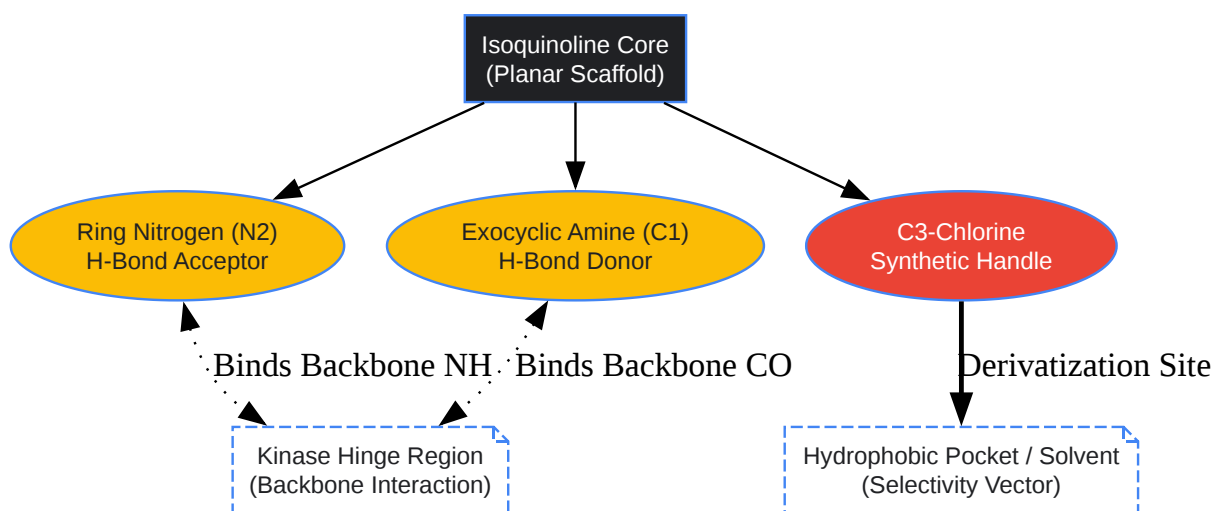


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Figure 1: Synthetic workflow showing the regioselective access to the scaffold and downstream derivatization.

Diagram 2: Pharmacophore & Binding Logic

This diagram visualizes the structural logic behind using this scaffold in drug design.



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Figure 2: SAR Logic demonstrating the donor-acceptor motif for hinge binding and the C3 vector for optimization.

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 - Source: PubChem Compound Summary.
 - URL:[[Link](#)]
 - Relevance: Verification of physical properties and CAS identity.

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